molecular formula C19H22O3 B1339937 4-Tert-butyl-3',4'-dimethoxybenzophenone CAS No. 116412-95-4

4-Tert-butyl-3',4'-dimethoxybenzophenone

Cat. No. B1339937
CAS RN: 116412-95-4
M. Wt: 298.4 g/mol
InChI Key: JNELAVICYRMCTE-UHFFFAOYSA-N
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Description

4-Tert-butyl-3,4'-dimethoxybenzophenone, also known as 4-tert-butyl-3,4'-dihydroxybenzophenone, is a chemical compound found in a variety of products, including cosmetics, fragrances, and pesticides. It is an aromatic ketone, and is used as a stabilizer and UV absorber in many products. It is also used as a reagent in organic synthesis due to its ability to form stable complexes with a variety of metal ions.

Scientific Research Applications

Catalytic Hydroborations

4-Tert-butyl-3',4'-dimethoxybenzophenone, by virtue of its structural components, finds relevance in catalytic processes such as hydroborations. For instance, the catalytic hydroboration of alkenes has been facilitated by the use of bulky dioxaborocine derivatives, highlighting the importance of bulky tert-butyl groups in enhancing reaction efficiency and product selectivity (Hunter et al., 2011).

Synthesis and Magnetism in Tetranuclear and Pentanuclear Compounds

The compound also plays a role in the synthesis of complex molecular structures, such as tetranuclear and pentanuclear compounds of rare-earth metals. These compounds exhibit unique magnetic properties, which are critical for advancements in material science and magnetic applications (Yadav et al., 2015).

Development of Polyamides

In polymer science, derivatives of 4-tert-butylcatechol, which share structural similarities with this compound, are utilized in the synthesis of polyamides with exceptional thermal stability and solubility. These materials have potential applications in advanced engineering and electronics due to their high glass transition temperatures and thermal degradation resistance (Hsiao et al., 2000).

Antioxidant Behavior in Polyolefin Elastomers

The antioxidant behavior of polyolefin elastomers, grafted with unsaturated hindered phenol esters derived from compounds structurally related to this compound, demonstrates the compound's potential in enhancing the thermal stability and longevity of polymeric materials. This research underscores the importance of phenolic structures in the development of advanced antioxidant systems (Manteghi et al., 2016).

properties

IUPAC Name

(4-tert-butylphenyl)-(3,4-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-19(2,3)15-9-6-13(7-10-15)18(20)14-8-11-16(21-4)17(12-14)22-5/h6-12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNELAVICYRMCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558636
Record name (4-tert-Butylphenyl)(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116412-95-4
Record name (4-tert-Butylphenyl)(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 2 L three-neck flask was added 4-t-butylbenzoyl chloride (100 mL), veratrole (70 mL) and methylene chloride (800 mL). The flask was seated in ice bath. Anhydrous aluminum chloride (100 g) was added to the flask through a solid addition funnel slowly. The mixture was stirred at room temperature for 1 hour and then poured into ice water (1 L). Hydrochloric acid (12N, 150 mL) was added to the mixture. The bottom layer was isolated. The top layer was further extracted with methylene chloride twice (400+200 mL). The combined organic layers were washed with brine (200 mL) and filtered over magnesium sulfate. The final solution was condensed to an oily residue and the residue was dried in vacuum oven to provide 150 g waxy 3,4-dimethoxy-4′-t-butylbenzophenone.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four

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